molecular formula C16H19ClN2O3S B5009856 N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide

Cat. No. B5009856
M. Wt: 354.9 g/mol
InChI Key: MFSPCZIGDXLTKE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 selectively inhibits the activity of N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3, a member of the N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide family of enzymes. N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 is primarily expressed in immune cells and plays a crucial role in cytokine signaling pathways. By inhibiting N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3, CP-690,550 blocks the signaling of cytokines such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. This inhibition results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, including IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to decrease T cell activation and proliferation, leading to the suppression of the immune response. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues, resulting in the reduction of tissue damage.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its high selectivity for N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 and its ability to suppress the immune response. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for the study of CP-690,550. One potential area of research is the development of more selective N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide3 inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of CP-690,550 with other immunosuppressive agents may be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, starting from the reaction of 5-chloro-2-pyridinecarboxylic acid with 4,5-dimethyl-2-propoxybenzenesulfonyl chloride in the presence of a base, followed by the reduction of the resulting acid chloride with lithium aluminum hydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to inhibit the activity of N-(5-chloro-2-pyridinyl)-4,5-dimethyl-2-propoxybenzenesulfonamide enzymes, which play a crucial role in the signaling pathways involved in immune responses. This inhibition results in the suppression of the immune system, thereby reducing inflammation and tissue damage.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-4-7-22-14-8-11(2)12(3)9-15(14)23(20,21)19-16-6-5-13(17)10-18-16/h5-6,8-10H,4,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSPCZIGDXLTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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